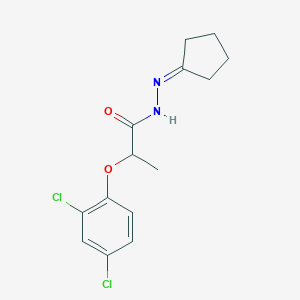![molecular formula C21H26N2O4S B324617 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324617.png)
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Used in synthetic chemistry.
Uniqueness
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and sulfonyl group make it particularly versatile for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-11-13-23(14-12-16)28(25,26)19-9-7-18(8-10-19)22-21(24)15-27-20-6-4-3-5-17(20)2/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
SWHBLTGBHBNTDG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B324535.png)
![N-(2,5-dimethylphenyl)-4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-4-oxobutanamide](/img/structure/B324536.png)
![N-benzyl-4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B324537.png)
![methyl 2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B324538.png)
![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324543.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}butanamide](/img/structure/B324544.png)
![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B324545.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B324548.png)

![4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324553.png)
![N-(2,5-dimethylphenyl)-4-[(2Z)-2-(3-methylcyclohexylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B324554.png)
![4-[(E)-{2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B324556.png)
![3-methyl-N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B324557.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
